1-acetyl-5-chloroindolin-3-one chemical structure and IUPAC name
1-acetyl-5-chloroindolin-3-one chemical structure and IUPAC name
The following technical guide details the structural identification, synthesis, and characterization of 1-acetyl-5-chloroindolin-3-one , a critical intermediate in the development of halogenated indole-based pharmaceuticals and agrochemicals.
[1][2][3][4][5]
Executive Summary
1-Acetyl-5-chloroindolin-3-one (CAS: 62486-02-6 ) is a bicyclic heterocyclic compound belonging to the N-acetylindoxyl class.[1][2] Unlike its isomer 5-chloro-1-acetyl-2-oxindole, this molecule features a ketone functionality at the C3 position, making it a "masked" form of 5-chloroindoxyl.[2] It serves as a stable precursor for 5-chloroindigo dyes and a versatile scaffold for synthesizing antiviral and anticancer agents via condensation reactions (e.g., thiosemicarbazones).[2]
Key Identifiers
| Registry / System | Identifier |
| CAS Number | 62486-02-6 |
| IUPAC Name | 1-acetyl-5-chloro-1,2-dihydro-3H-indol-3-one |
| Common Name | N-Acetyl-5-chloroindoxyl |
| Molecular Formula | C₁₀H₈ClNO₂ |
| Molecular Weight | 209.63 g/mol |
| SMILES | CC(=O)N1CC(=O)C2=C1C=CC(Cl)=C2 |
Structural Analysis & Nomenclature
IUPAC Nomenclature Derivation
The systematic name is derived from the indole skeleton.[2]
-
Skeleton: The fully unsaturated parent is 1H-indole.[2]
-
Saturation: The C2-C3 double bond is hydrogenated, indicated by the prefix 1,2-dihydro- .[2]
-
Ketone: The carbonyl group at position 3 is denoted by the suffix -3-one .[2]
-
Substituents:
Result: 1-acetyl-5-chloro-1,2-dihydro-3H-indol-3-one.[2]
Tautomerism (Keto-Enol Stability)
This compound exhibits keto-enol tautomerism.[2] However, the N-acetyl group significantly stabilizes the keto form (indolin-3-one) over the enol form (3-hydroxyindole) by reducing the electron density on the nitrogen, thereby discouraging the formation of the aromatic indole system that would otherwise drive enolization.[2]
-
Keto Form (Predominant): C3=O, C2 is sp³ hybridized (-CH₂-).[2]
-
Enol Form (Minor/Transient): C3-OH, C2=C3 double bond (aromatic indole character).[2]
Synthesis Protocol
The most robust synthetic route utilizes 5-chloroanthranilic acid as the starting material.[2] This pathway, known as the modified Heumann-Pfleger synthesis , ensures high regioselectivity.[2]
Reaction Scheme Visualization
Figure 1: Step-wise synthesis of 1-acetyl-5-chloroindolin-3-one from 5-chloroanthranilic acid.
Detailed Methodology
Step 1: N-Alkylation (Formation of the Glycine Derivative)
Reagents: 5-Chloroanthranilic acid, Chloroacetic acid, NaOH (aq).[2]
-
Dissolve 5-chloroanthranilic acid (1.0 eq) in 2M NaOH solution.
-
Add chloroacetic acid (1.2 eq) slowly while maintaining pH > 10.
-
Reflux the mixture for 2–4 hours.
-
Cool to room temperature and acidify with concentrated HCl to pH 2.
-
Collect the precipitate (N-(5-chloro-2-carboxyphenyl)glycine ) by filtration.[2] Wash with cold water and dry.[2]
Step 2: Cyclization & Acetylation (Formation of Enol Ester)
Reagents: Acetic anhydride (excess), Sodium acetate (anhydrous).
-
Suspend the glycine intermediate from Step 1 in acetic anhydride (5–10 volumes).
-
Add anhydrous sodium acetate (2.0 eq) as a base catalyst.[2]
-
Heat the mixture to 100–110°C for 1–2 hours. Note: CO₂ evolution occurs.[3]
-
The reaction produces 1-acetyl-3-acetoxy-5-chloroindole (the O,N-diacetylated species).[2]
-
Pour the hot mixture onto crushed ice to precipitate the solid. Filter and wash with water.[2][4][5]
Step 3: Selective Hydrolysis
Reagents: Dilute H₂SO₄ or NaOH, Ethanol.[2] Objective: Hydrolyze the labile O-acetyl ester while retaining the robust N-acetyl amide.[2]
-
Dissolve the wet cake from Step 2 in ethanol.
-
Add dilute aqueous H₂SO₄ (10%) or NaOH (1M) at room temperature.
-
Caution: Strong base or heat may remove the N-acetyl group, yielding unstable 5-chloroindoxyl which rapidly oxidizes to indigo.[2]
-
-
Stir for 30 minutes. Monitor by TLC for the disappearance of the enol ester.[2]
-
Dilute with water. The product, 1-acetyl-5-chloroindolin-3-one , precipitates as a pale yellow/beige solid.[2]
-
Recrystallize from ethanol/water if necessary.[2]
Characterization Data
The following spectral features are diagnostic for the target structure.
Proton NMR (¹H NMR)
Solvent: CDCl₃ or DMSO-d₆
| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| N-Acetyl | 2.30 – 2.50 | Singlet (s) | 3H | -N-COCH ₃ |
| C2-Methylene | 4.20 – 4.40 | Singlet (s) | 2H | Ring -CH ₂-C=O[2] |
| Aromatic C4 | 7.60 – 7.70 | Doublet (d) | 1H | meta to Cl, ortho to C=O |
| Aromatic C6 | 7.40 – 7.50 | dd | 1H | ortho to Cl, meta to N |
| Aromatic C7 | 8.30 – 8.50 | Broad d | 1H | ortho to N (Deshielded by N-Ac) |[2]
Infrared Spectroscopy (IR)
-
1730–1750 cm⁻¹: Strong band corresponding to the ketone (C=O) at position 3.[2]
-
1660–1690 cm⁻¹: Strong band corresponding to the amide (N-C=O) carbonyl.[2]
-
Absence of OH: Lack of broad -OH stretch confirms the keto form (vs. enol).[2]
Applications in Drug Discovery
-
Isatin Analog Synthesis: This compound can be oxidized (e.g., with SeO₂) to form 5-chloroisatin , a privileged scaffold for kinase inhibitors (e.g., Sunitinib analogs).[2]
-
Thiosemicarbazones: Condensation of the C3-ketone with thiosemicarbazides yields ligands with potent anti-trypanosomal and anti-viral activity.[2]
-
Indigo Dyes: Alkaline hydrolysis removes the N-acetyl group, generating transient 5-chloroindoxyl, which spontaneously dimerizes to 5,5'-dichloroindigo (Tyrian Purple analog).[2]
References
-
PubChem. (2025).[2] 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate (Related Structure Analysis). National Library of Medicine.[2] Retrieved from [Link]
-
ResearchGate. (2025).[2] Synthesis of 1-acetyl-1H-indol-3-yl acetates from 2-chlorobenzoic acids. Retrieved from [Link]
-
Google Patents. (1983).[2] Process for the preparation of 5-chloro-indole (US4377699A).[2] Retrieved from
Sources
- 1. 36271-03-1|N-(2-Benzoyl-4-chlorophenyl)-N-methylacetamide|BLD Pharm [bldpharm.com]
- 2. 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate | C12H9BrClNO3 | CID 76416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. DE2750292A1 - 3,5-Di:chloro-anthranilic acid prodn. - by chlorinating anthranilic acid with hydrochloric acid and hydrogen peroxide, intermediate for dyes and pesticides - Google Patents [patents.google.com]
- 5. EP0638065B1 - A process for the preparation of 3- and/or 5-substituted anthranilic acids - Google Patents [patents.google.com]
